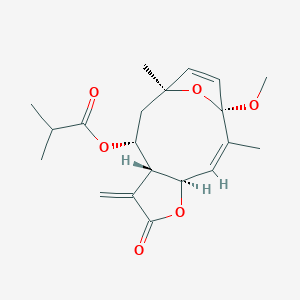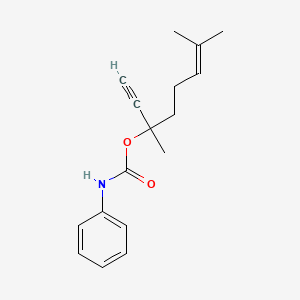
3-O-Methyltagitinin F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Introduction :
- There is no specific research paper directly addressing 3-O-Methyltagitinin F. However, studies on similar compounds and reactions provide insights into the type of research typically conducted on such chemical entities.
Synthesis Analysis :
- Unfortunately, there is no specific study detailing the synthesis of 3-O-Methyltagitinin F. The synthesis of complex organic compounds often involves multi-step chemical reactions, and research in this area focuses on optimizing these processes for efficiency and yield.
Molecular Structure Analysis :
- Again, specific details on the molecular structure of 3-O-Methyltagitinin F are not found in the current research. However, molecular structure analysis generally involves techniques like X-ray crystallography and NMR spectroscopy. These techniques allow researchers to determine the arrangement of atoms within a molecule and understand its chemical behavior (Igarashi, Ishibashi, & Tachikawa, 2002).
Chemical Reactions and Properties :
- Specific chemical reactions and properties of 3-O-Methyltagitinin F are not described in the available literature. However, studies on similar compounds often explore reactions like Michael addition, which is a method for forming carbon-carbon bonds in organic chemistry (Au et al., 2021).
Physical Properties Analysis :
- Research papers do not provide information on the physical properties of 3-O-Methyltagitinin F specifically. However, the physical properties of organic compounds are typically characterized by their melting points, boiling points, solubility, and crystal structure.
Chemical Properties Analysis :
- There is a lack of direct research on the chemical properties of 3-O-Methyltagitinin F. Chemical properties could include reactivity with other chemicals, stability under various conditions, and the presence of functional groups that determine the compound's behavior in chemical reactions.
Propriétés
IUPAC Name |
[(1S,2Z,4R,8R,9R,11S)-1-methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] 2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-11(2)17(21)25-15-10-19(5)7-8-20(23-6,26-19)12(3)9-14-16(15)13(4)18(22)24-14/h7-9,11,14-16H,4,10H2,1-3,5-6H3/b12-9-/t14-,15-,16+,19-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIBZCLITOHYRS-QEZURCCPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(CC3(C=CC1(O3)OC)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/[C@@H]2[C@@H]([C@@H](C[C@]3(C=C[C@@]1(O3)OC)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-Methyltagitinin F | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


